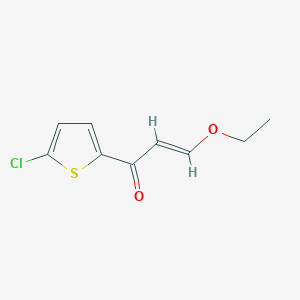

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

説明

特性

分子式 |

C9H9ClO2S |

|---|---|

分子量 |

216.68 g/mol |

IUPAC名 |

(E)-1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one |

InChI |

InChI=1S/C9H9ClO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+ |

InChIキー |

VKZSQUBHCILZLT-AATRIKPKSA-N |

異性体SMILES |

CCO/C=C/C(=O)C1=CC=C(S1)Cl |

正規SMILES |

CCOC=CC(=O)C1=CC=C(S1)Cl |

製品の起源 |

United States |

準備方法

Thiophene Ring Formation

Formation of the Ethoxypropenone Side Chain

Aldol or Knoevenagel Condensation Approaches

The α,β-unsaturated ketone moiety with an ethoxy substituent can be introduced by condensation of the 5-chlorothiophene-2-carbaldehyde or corresponding ketone with ethyl acetoacetate or ethoxyacetaldehyde derivatives. Base-catalyzed Knoevenagel condensation is a common method, where the aldehyde reacts with an active methylene compound in the presence of a base such as piperidine or pyridine to yield the ethoxy-substituted propenone.

Acylation and Subsequent Functionalization

Alternatively, Friedel-Crafts acylation of the 5-chlorothiophene with ethoxy-substituted acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) can afford the desired ketone intermediate. Subsequent dehydration or elimination steps may be required to generate the α,β-unsaturation.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Gewald reaction: ketone + nitrile + S + base (e.g., EtONa) | Formation of thiophene ring | 70-85 | Control of temperature critical for regioselectivity |

| 2 | Electrophilic chlorination with NCS in acetonitrile | 5-Chlorothiophene derivative | 80-90 | Avoid excess NCS to prevent overchlorination |

| 3 | Knoevenagel condensation: 5-chlorothiophene-2-carbaldehyde + ethoxyacetaldehyde + base | Formation of 1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one | 75-88 | Reaction monitored by TLC and HPLC |

Process Optimization and Scale-Up Considerations

- Reaction Temperature: Maintaining low to moderate temperatures (0–40 °C) during chlorination and condensation steps minimizes side reactions and impurity formation.

- Solvent Choice: Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) facilitate electrophilic substitutions and condensations with good solubility profiles.

- Purification: Crystallization from ethanol or column chromatography on silica gel are typical purification methods to achieve high purity.

- Continuous Flow Techniques: Recent advances suggest that continuous flow reactors can improve yields and selectivity for halogenation and acylation steps, reducing reaction times and enhancing safety profiles.

Summary Table of Key Preparation Methods

Research and Patent Insights

Patent literature indicates that similar compounds are synthesized via reactions involving halogenated heterocycles and alkyl magnesium halides followed by acylation with chloroacetyl chloride, achieving high yields and selectivity under batch or continuous flow conditions. Although these methods are described for related thiazole derivatives, analogous strategies can be adapted for chlorothiophene systems.

Optimization of addition rates, temperature control, and quenching procedures are critical for minimizing impurities and maximizing yield in acylation steps.

化学反応の分析

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines

科学的研究の応用

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

作用機序

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing it to undergo nucleophilic addition reactions with biological nucleophiles. This interaction can lead to the inhibition of enzymes and other proteins involved in disease pathways . Additionally, the chlorinated thiophene ring may contribute to its binding affinity and specificity for certain molecular targets.

類似化合物との比較

Comparison with Structural Analogs

The following sections compare the target compound with structurally related chalcones, focusing on substituent effects, physicochemical properties, and biological/NLO activities.

Substituent Variations and Physicochemical Properties

Substituents on the aromatic rings significantly alter melting points, solubility, and crystal packing. Key examples include:

Key Observations :

- Halogen substituents (e.g., Br, F) increase melting points due to enhanced intermolecular halogen bonding .

- Methoxy groups improve solubility in polar solvents and stabilize crystal lattices via C–H⋯O interactions .

- Co-crystallization with keto-enol tautomers (e.g., ) demonstrates structural flexibility, impacting solid-state emissive properties.

Antioxidant Activity

Substituents influence radical scavenging efficacy:

- 1-(5-Cl-thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (40) : Exhibited 19.87% DPPH inhibition at 25 µg/mL, outperforming ascorbic acid (16.13%) .

Antimicrobial Activity

- 1-(5-Cl-thiophen-2-yl)-3-(9H-fluoren-2-yl)prop-2-en-1-one : Demonstrated moderate activity against S. aureus and E. coli due to hydrophobic fluorenyl interactions with bacterial membranes .

- Pyrazoline derivatives (e.g., 1-(4-Cl-Ph)-5-(5-Cl-thiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole): Enhanced activity via pyrazole ring formation, which facilitates hydrogen bonding with microbial enzymes .

Nonlinear Optical (NLO) Properties

The target compound’s ethoxy group and chlorine atom synergize to enhance hyperpolarizability, a critical NLO parameter. Comparisons include:

Notable Trends:

生物活性

1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one

- Molecular Formula : C12H13ClOS

- Molecular Weight : 240.75 g/mol

- CAS Number : 6777-05-5

The biological activity of 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with specific cellular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and proliferation .

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating stress response pathways, such as c-Jun N-terminal kinase (JNK) signaling .

- Antimicrobial Properties : The presence of the chlorothiophene moiety suggests potential antimicrobial activity, as sulfur-containing compounds often exhibit such properties .

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

A notable case study involved a series of derivatives based on 1-(5-Chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one, where modifications to the ethoxy group enhanced cytotoxicity against various cancer cell lines. These derivatives were tested for their ability to inhibit PI3K/mTOR pathways, confirming their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(5-chlorothiophen-2-yl)-3-ethoxyprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chlorothiophene-2-carbaldehyde and ethoxyacetophenone derivatives. Key steps include:

- Base-catalyzed aldol condensation : A mixture of ketone and aldehyde in ethanol/NaOH under reflux (4–6 hours), followed by acid quenching and recrystallization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 minutes) and improves yield via controlled dielectric heating .

- Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for monitoring, followed by recrystallization in ethanol .

Q. How is structural characterization performed for this chalcone derivative?

Q. What are the standard protocols for assessing antioxidant activity?

- DPPH radical scavenging assay : Dissolve the compound in DMSO (25 µg/mL), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare inhibition percentages with ascorbic acid controls .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

- SHELX refinement : Use SHELXL for high-resolution structure determination, especially for co-crystals or tautomeric mixtures (e.g., 93% chalcone + 7% enol form). Key parameters:

- Mercury CSD : Compare with similar structures (e.g., CCDC 1986074) to validate hydrogen-bonding motifs .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response curve normalization : Account for solvent effects (e.g., DMSO cytotoxicity) by testing multiple concentrations (10–100 µg/mL) .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) and correlate with experimental IC₅₀ values .

Q. How do substituents influence nonlinear optical (NLO) properties?

- Z-scan technique : Measure third-order NLO susceptibility (χ³) using a Nd:YAG laser (532 nm). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced hyperpolarizability .

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict dipole moment and polarizability .

Methodological Challenges and Solutions

Q. How to mitigate by-product formation during synthesis?

Q. What analytical tools differentiate isomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。